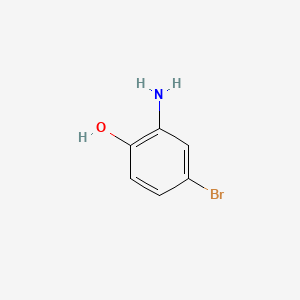![molecular formula C8H7N3O B1269541 1H-Benzo[d]imidazole-2-carboxamide CAS No. 5805-52-7](/img/structure/B1269541.png)
1H-Benzo[d]imidazole-2-carboxamide
Vue d'ensemble
Description
1H-Benzo[d]imidazole-2-carboxamide is a heterocyclic compound that has been found to have diverse biological and clinical applications . It is a vital pharmacophore and privileged sub-structure in the chemistry of medicine . It has been used in drug discovery due to its significant properties .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies . For instance, Ansari et al. synthesized 2-substituted-1H-benzimidazole derivatives by nucleophilic substitution reaction . Another study reported the synthesis of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a dicyclic organic scaffold having imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its antimicrobial activity . For example, Ansari et al. evaluated the antimicrobial activity of 2-substituted-1H-benzimidazole derivatives synthesized by nucleophilic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in several studies . For instance, three new crystal structures of 1H-benzo[d]imidazole derivatives were determined, and an identical system of hydrogen bonds, C (4), was observed .
Applications De Recherche Scientifique
Activité antimicrobienne
1H-Benzo[d]imidazole-2-carboxamide : les dérivés ont été étudiés pour leur potentiel dans la lutte contre les infections microbiennes. La recherche indique que ces composés présentent une activité antibactérienne in vitro significative contre les bactéries à Gram positif et à Gram négatif, ainsi que des propriétés antifongiques . La relation structure-activité est cruciale dans ce contexte, car la disposition des liaisons hydrogène au sein de la structure cristalline du composé peut influencer son efficacité. De plus, les calculs ADME (Absorption, Distribution, Métabolisme et Excrétion) suggèrent que ces dérivés pourraient traverser la barrière hémato-encéphalique, ce qui en fait des candidats au développement de médicaments .
Synthèse de molécules fonctionnelles
La synthèse des imidazoles, y compris le This compound, est un domaine de recherche stratégique en raison de leur rôle en tant que motif structurel hétérocyclique dans les molécules fonctionnelles. Ces composés sont essentiels à une variété d’applications, des produits pharmaceutiques aux produits agrochimiques, et même au développement de colorants pour les cellules solaires et autres applications optiques . Les méthodologies de leur synthèse évoluent constamment, en mettant l’accent sur la compatibilité des groupes fonctionnels et les schémas de substitution qui améliorent leur utilité dans différents domaines de recherche .
Agents antituberculeux
Des composés contenant la fraction 1H-Benzo[d]imidazole ont été synthétisés et évalués pour leur activité antituberculeuse. Par exemple, des dérivés ont été testés contre la souche Mycobacterium tuberculosis, et leurs valeurs de concentration minimale inhibitrice (CMI) ont été calculées pour évaluer leur potentiel thérapeutique . Cela met en évidence le rôle du composé dans le développement de nouveaux traitements contre la tuberculose, une maladie qui reste un défi de santé mondial.
Mécanisme D'action
Target of Action
1H-Benzo[d]imidazole-2-carboxamide has been identified as a potent inhibitor of Casein Kinase 1 (CK1) δ/ε . CK1 is a highly conserved ubiquitously expressed serine/threonine protein kinase family, involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Mode of Action
The compound interacts with its targets, CK1δ/ε, and inhibits their activity. This inhibition leads to a reduction in the phosphorylation of various substrates bearing either a canonical or a non-canonical consensus sequence .
Biochemical Pathways
The inhibition of CK1δ/ε by this compound affects various biochemical pathways. These include the canonical Wnt signaling pathway, DNA damage response pathway, cell cycle progression, apoptosis, and chromosome segregation . The downstream effects of these pathway alterations depend on the specific cellular context and the other active biochemical pathways.
Result of Action
The inhibition of CK1δ/ε by this compound can lead to a variety of cellular effects. For instance, it has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner .
Orientations Futures
The future directions for the research on 1H-Benzo[d]imidazole-2-carboxamide involve its potential therapeutic applications . The compound has been found to exhibit a wide variety of biological activities in the medicinal field . Therefore, it has immense potential to be investigated for newer therapeutic possibilities .
Analyse Biochimique
Biochemical Properties
1H-Benzo[d]imidazole-2-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme Mycobacterium tuberculosis, where derivatives of this compound have shown significant anti-tubercular activity . The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, this compound has been found to interact with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, for instance, it has been observed to induce cell cycle arrest and apoptosis, particularly in HepG2 liver cancer cells . This is achieved through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 . Furthermore, this compound influences cell signaling pathways, including the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . These effects on cell signaling and gene expression underscore the compound’s potential in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to form hydrogen bonds with the active sites of enzymes leads to their inhibition, which is a key aspect of its antimicrobial and anticancer activities . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression . These molecular interactions provide a comprehensive understanding of how this compound exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to degradation, which may affect its efficacy and safety in long-term applications . These temporal effects are important considerations for the development of this compound as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant therapeutic effects without causing adverse reactions . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity. Studies in animal models provide valuable insights into the safe and effective use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of this compound from the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to cross the blood-brain barrier, which is facilitated by its interaction with specific transport proteins . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . These transport and distribution characteristics are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . In the nucleus, this compound can bind to DNA and transcription factors, modulating gene expression and cellular processes . Additionally, post-translational modifications, such as phosphorylation, can affect the subcellular localization and activity of this compound . These localization patterns provide insights into the compound’s mechanism of action and potential therapeutic targets.
Propriétés
IUPAC Name |
1H-benzimidazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZCDQOKKYYCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332196 | |
| Record name | 1H-Benzimidazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5805-52-7 | |
| Record name | 1H-Benzimidazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 1H-benzo[d]imidazole-2-carboxamide included in this study on transport selectivity?
A1: The research aimed to develop a highly selective membrane for tribenuron-methyl, a herbicide. this compound, structurally similar to tribenuron-methyl, served as a negative control in permeation experiments []. By comparing how effectively the membrane transported tribenuron-methyl versus this compound and other analogs, researchers could evaluate the membrane's selectivity.
Q2: What did the results reveal about the transport of this compound through the membrane compared to tribenuron-methyl?
A2: The molecularly imprinted nanowire membrane demonstrated significantly higher transport selectivity for tribenuron-methyl compared to this compound []. This result highlighted the membrane's ability to discriminate between molecules with subtle structural differences, indicating its potential for applications requiring precise molecular separation, such as drug delivery or environmental remediation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269459.png)
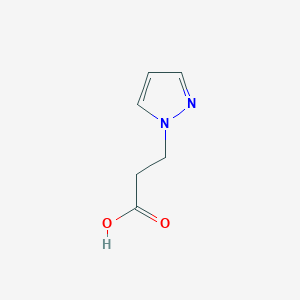


![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)

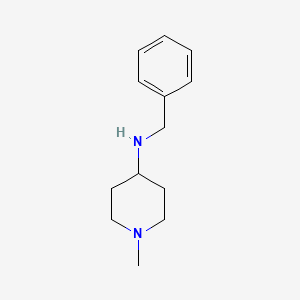
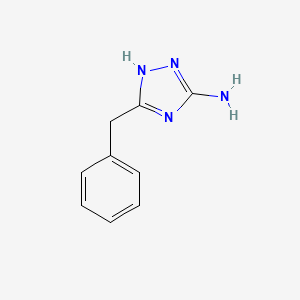


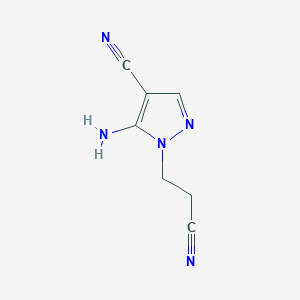
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)

